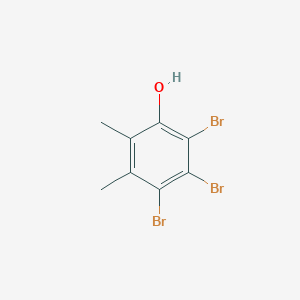
3,5-Bis(octyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(octyloxy)phenol: is an organic compound characterized by the presence of two octyloxy groups attached to a phenol ring at the 3 and 5 positions. This compound is part of the larger class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(octyloxy)phenol typically involves the alkylation of phenol. The process begins with the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution at the 3 and 5 positions of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Bis(octyloxy)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. For instance, nitration using nitric acid can introduce nitro groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, bromine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, brominated phenols.
Scientific Research Applications
Chemistry: 3,5-Bis(octyloxy)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, and this compound is no exception.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its antioxidant properties may have implications in the treatment of diseases related to oxidative stress.
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. Its ability to inhibit oxidation makes it a valuable additive in materials that are prone to degradation.
Mechanism of Action
The mechanism of action of 3,5-Bis(octyloxy)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is facilitated by the presence of the hydroxyl group on the phenol ring, which is capable of stabilizing free radicals through resonance.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties, commonly used as a stabilizer in fuels and lubricants.
4-Octylphenol: Similar to 3,5-Bis(octyloxy)phenol but with a single octyl group, used in the production of surfactants and resins.
Uniqueness: this compound stands out due to the presence of two octyloxy groups, which enhance its lipophilicity and make it more effective as a stabilizer in hydrophobic environments. This structural feature also contributes to its higher antioxidant capacity compared to simpler phenolic compounds.
Properties
CAS No. |
102944-30-9 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3,5-dioctoxyphenol |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-24-21-17-20(23)18-22(19-21)25-16-14-12-10-8-6-4-2/h17-19,23H,3-16H2,1-2H3 |
InChI Key |
YAEAOQJWZWCQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)


![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)


